5-(Thiazol-5-yl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2OS |
|---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
5-(1,3-thiazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H8N2OS/c10-7-2-1-5(9-7)6-3-8-4-11-6/h3-5H,1-2H2,(H,9,10) |
InChI Key |
ORHGOMZNUDTNHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CN=CS2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 5 Thiazol 5 Yl Pyrrolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. Through the application of one- and two-dimensional NMR techniques, the precise connectivity and spatial arrangement of atoms within 5-(Thiazol-5-yl)pyrrolidin-2-one can be determined.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift, multiplicity (splitting pattern), and integral value of each proton signal are unique to its chemical environment. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyrrolidinone and thiazole (B1198619) rings.
A hypothetical ¹H NMR data table for this compound is presented below based on the analysis of structurally similar compounds. The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2' (Thiazole) | δ ~8.8 | s | - |
| H-4' (Thiazole) | δ ~7.9 | s | - |
| NH (Pyrrolidinone) | δ ~7.5 | br s | - |
| H-5 (Pyrrolidinone) | δ ~4.8 | t | ~7.5 |
| H-3 (Pyrrolidinone) | δ ~2.5 | m | - |
| H-4 (Pyrrolidinone) | δ ~2.1 | m | - |
Note: This data is predicted and requires experimental verification.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
A predicted ¹³C NMR data table is provided below.
| Carbon | Chemical Shift (ppm) |
| C=O (Pyrrolidinone) | δ ~177 |
| C-2' (Thiazole) | δ ~155 |
| C-4' (Thiazole) | δ ~145 |
| C-5' (Thiazole) | δ ~120 |
| C-5 (Pyrrolidinone) | δ ~55 |
| C-3 (Pyrrolidinone) | δ ~30 |
| C-4 (Pyrrolidinone) | δ ~25 |
Note: This data is predicted and requires experimental verification.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the protons on the pyrrolidinone ring (H-3, H-4, and H-5), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the pyrrolidinone and thiazole rings.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for connecting the pyrrolidinone and thiazole rings by showing a correlation between the H-5 proton of the pyrrolidinone ring and the C-5' carbon of the thiazole ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of the compound. For this compound, with a molecular formula of C₇H₈N₂OS, HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated exact mass.
| Molecular Formula | Calculated Exact Mass | Observed Mass |
| C₇H₈N₂OS | [M+H]⁺: 169.0430 | Requires experimental data |
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.
For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the pyrrolidinone and thiazole rings, as well as fragmentation within the pyrrolidinone ring itself. Analysis of these fragments would provide further evidence for the proposed structure. A study on the fragmentation of similar pyrrolidinyl-substituted compounds suggests that cleavage of the bond connecting the pyrrolidine (B122466) ring to the rest of the molecule is a common fragmentation pathway.
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Putative Fragment Structure |
| 169.0430 | Requires experimental data | Thiazole ring fragment |
| 169.0430 | Requires experimental data | Pyrrolidinone ring fragment |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Assessment
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy probes the vibrational modes of molecules, providing a distinct fingerprint based on the functional groups present. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent pyrrolidinone and thiazole rings. The lactam moiety of the pyrrolidinone ring would be identified by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1670-1700 cm⁻¹, and an N-H stretching band around 3200-3300 cm⁻¹, which is often broadened due to hydrogen bonding. rsc.orgresearchgate.netacs.org Aliphatic C-H stretching from the pyrrolidinone ring would appear just below 3000 cm⁻¹. researchgate.net
The thiazole ring contributes its own set of characteristic vibrations. These include C=N stretching, typically seen around 1500-1600 cm⁻¹, and C-H stretching of the aromatic thiazole proton above 3000 cm⁻¹. mdpi.comresearchgate.net Vibrations associated with the C-S bond and ring deformation modes are expected at lower wavenumbers. researchgate.net
Interactive Data Table: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3250 | Strong, Broad | N-H Stretch (Lactam) |
| ~3100 | Medium | C-H Stretch (Thiazole) |
| ~2950 | Medium | C-H Stretch (Aliphatic, Pyrrolidinone) |
| ~1685 | Strong | C=O Stretch (Lactam, Amide I) |
| ~1550 | Medium | C=N Stretch (Thiazole Ring) |
| ~1480 | Medium | Thiazole Ring Vibration |
| ~1420 | Medium | CH₂ Bend (Scissoring) |
| ~750 | Medium | C-S Stretch |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would reveal detailed information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.
The analysis would be expected to show the planarity of the thiazole ring. The five-membered pyrrolidinone ring is not planar and typically adopts an "envelope" or "twist" conformation to minimize steric strain. researchgate.net Crystallographic data would precisely define this conformation. A crucial aspect of the solid-state structure would be the intermolecular interactions. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) on the lactam ring strongly suggests the formation of intermolecular hydrogen bonds. mdpi.com These interactions would likely link molecules into chains or dimers, significantly influencing the crystal packing and the physical properties of the compound.
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This provides a direct verification of the compound's empirical and molecular formula. For this compound, with the molecular formula C₇H₈N₂OS, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. measurlabs.comdavidson.edu Experimental results from a CHNS analyzer must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the compound's purity and elemental integrity. youtube.comma.edu
Interactive Data Table: Theoretical Elemental Composition of C₇H₈N₂OS
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 49.98 |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.79 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 16.66 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 9.51 |
| Sulfur (S) | 32.06 | 1 | 32.06 | 19.07 |
| Total | 168.214 | 100.00 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile compounds. Given the polar nature of the lactam and thiazole moieties, a reversed-phase HPLC method would be most suitable. nih.govchromatographyonline.com A typical setup would involve a C18 stationary phase column with a gradient elution mobile phase, such as a mixture of water and acetonitrile, often with a small amount of an acid modifier like formic acid to ensure sharp peak shapes. researchgate.net A pure sample of this compound would ideally yield a single, sharp, and symmetrical peak in the chromatogram when monitored by a UV detector set to the absorption maximum of the thiazole ring. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. libretexts.org Due to the polarity and potential for strong intermolecular hydrogen bonding, this compound itself may exhibit poor chromatographic behavior (e.g., peak tailing, low volatility) in a standard GC system. Therefore, analysis might require chemical derivatization, such as silylation of the N-H group, to increase its volatility and thermal stability.
Following separation by the gas chromatograph, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible pattern. whitman.edu The resulting mass spectrum serves as a molecular fingerprint. For this compound, key fragmentation pathways would likely include:
Molecular Ion (M⁺·): A peak corresponding to the intact molecule's mass (m/z ≈ 168). The nitrogen rule predicts an even-numbered molecular weight, which is consistent with the presence of two nitrogen atoms. whitman.edu
Major Fragments: Cleavage of the single bond connecting the pyrrolidinone and thiazole rings, leading to fragments corresponding to each ring system. Fragmentation of the pyrrolidinone ring, for instance, through the loss of a carbonyl group (CO, 28 Da), is a common pathway for lactams. youtube.comresearchgate.net
Computational Chemistry and Molecular Modeling of 5 Thiazol 5 Yl Pyrrolidin 2 One Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These calculations provide insights into molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is highly effective for studying the electronic structure of heterocyclic systems. For 5-(Thiazol-5-yl)pyrrolidin-2-one, DFT calculations would be employed to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. arabjchem.org
Studies on related substituted pyrrolidinones and thiazolidin-4-ones have successfully used DFT to identify the most stable conformations, analyze reaction pathways, and understand electronic properties. arabjchem.orgnih.gov For instance, in the analysis of 5-substituted thiazolidin-4-one derivatives, DFT was used to calculate the lowest energy conformers and investigate the stability of various isomers. nih.gov Similarly, DFT studies on isoindole derivatives, which share structural motifs, have been used to map out HOMO and LUMO distributions to pinpoint regions of nucleophilic and electrophilic reactivity. nih.gov
A typical DFT analysis of this compound would generate data on its fundamental electronic properties, providing a foundation for understanding its chemical behavior.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound Note: This table is illustrative and represents the type of data that would be generated from a DFT study.
| Calculated Property | Value (Arbitrary Units) | Significance |
| Energy of HOMO | -0.24 a.u. | Relates to electron-donating ability |
| Energy of LUMO | -0.02 a.u. | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 0.22 a.u. | Indicates chemical reactivity and stability |
| Dipole Moment | 4.5 D | Measures molecular polarity |
| Total Energy | -1090 a.u. | Indicates relative stability of the molecule |
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are invaluable for accurately predicting spectroscopic data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods can be used to calculate parameters that correlate with experimental spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
For this compound, these calculations could predict chemical shifts and coupling constants for ¹H and ¹³C NMR, as well as vibrational frequencies for IR spectroscopy. This theoretical data is crucial for complementing experimental results, aiding in the unambiguous confirmation of the compound's structure. In studies of related heterocyclic systems, computational chemistry has been used in tandem with 2D-NMR experiments to provide definitive conformational characterization. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.
A conformational analysis of this compound would involve systematically exploring the potential energy surface to identify all stable low-energy conformers. This is particularly important due to the rotatable single bond connecting the pyrrolidinone and thiazole (B1198619) rings. DFT calculations have been shown to be effective in determining the most energetically favorable isomers for related 5-substituted thiazolidin-4-ones. nih.gov A study on a similar thiadiazol-pyrrolidin-2-ol system highlighted the importance of intramolecular hydrogen bonding in determining conformational behavior, a factor that could also be relevant for this compound. nih.gov
Molecular dynamics simulations would provide a dynamic view of the molecule, simulating its movements over time. This can reveal how the molecule behaves in different environments, such as in solution or near a biological target, and can clarify the binding modes of ligands to enzymes. researchgate.net
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is central to drug discovery for screening virtual libraries of compounds against a specific biological target and for hypothesizing the mechanism of action.
For this compound, docking studies would be performed to identify potential protein targets and to understand the key interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. Research on similar heterocyclic compounds has successfully used docking to identify potential biological targets. For example, docking studies on 5-substituted thiazolidin-4-one derivatives found that they could bind strongly to several macromolecules, including acetylcholinesterase. nih.gov In another study, docking calculations helped to clarify the binding mode of a 4-oxothiazolidine derivative to the DNase I enzyme. researchgate.net
A hypothetical docking study for this compound could identify its potential as an inhibitor for various enzymes, as illustrated in the table below.
Table 2: Illustrative Molecular Docking Results for this compound Note: This table is for illustrative purposes only.
| Potential Protein Target | Docking Score (kcal/mol) | Predicted Key Interacting Residues |
| Acetylcholinesterase | -8.5 | TYR121, TRP279, PHE330 |
| Janus Kinase 3 (JAK3) | -7.9 | LEU905, GLU957, ARG953 |
| DNA Gyrase | -9.1 | ASP73, ARG76, GLY77 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of compounds with their biological activity. By developing a QSAR model, the activity of new, yet-to-be-synthesized derivatives can be predicted, guiding the design of more potent and selective compounds.
To develop a QSAR model for derivatives of this compound, a series of analogues would be designed and their biological activities (real or predicted) would be correlated with calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices). A study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents successfully used QSAR to create a model that explained 91% of the variance in activity, demonstrating the predictive power of this approach for pyrrolidinone-based compounds. nih.gov The resulting model showed that the biological activity depended primarily on specific descriptors related to the molecule's shape and electronic properties. nih.gov
Predictive Computational Approaches for Synthetic Pathway Optimization
Computational chemistry offers powerful tools for optimizing synthetic routes. By calculating the thermodynamics and kinetics of potential reaction pathways, chemists can predict the most efficient way to synthesize a target molecule, potentially increasing yields and minimizing the formation of byproducts.
For the synthesis of this compound and its derivatives, quantum chemical methods like DFT can be used to model reaction mechanisms. For example, a study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones used DFT calculations to propose a reaction mechanism and found that kinetic selectivity was more significant than thermodynamic selectivity in forming the main product. beilstein-journals.org This kind of analysis can help in choosing the right reaction conditions (temperature, solvent, catalyst) to favor the desired product. Furthermore, computational approaches can aid in the design of efficient multicomponent reactions (MCRs), which are valued for their atom economy and for generating molecular diversity. mdpi.com
Advanced Research Applications and Methodologies Involving 5 Thiazol 5 Yl Pyrrolidin 2 One
Structure-Activity Relationship (SAR) Studies in Heterocyclic Systems
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The 5-(thiazol-5-yl)pyrrolidin-2-one scaffold has been the subject of various SAR investigations to optimize its properties for different biological targets.
The pyrrolidinone ring, a five-membered saturated heterocycle, is a common motif in bioactive compounds. Its non-planar, sp3-hybridized nature allows for a greater exploration of three-dimensional pharmacophore space compared to its aromatic counterpart, pyrrole. nih.gov This "pseudorotation" of the pyrrolidinone ring contributes to the stereochemistry of the molecule, which can significantly impact its interaction with biological targets. nih.gov
SAR studies on derivatives of this scaffold often involve modifications at several key positions:
The Pyrrolidinone Ring: Alterations to the pyrrolidinone ring itself, such as the introduction of substituents or its replacement with other heterocyclic systems, can modulate activity. For instance, the pyrrolidin-2,5-dione scaffold has been explored for anticonvulsant properties. nih.gov
The Thiazole (B1198619) Ring: The thiazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs. researchgate.net Modifications to the thiazole ring, including the introduction of various substituents, can fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity.
The Linker: The nature of the linkage between the pyrrolidinone and thiazole rings can also be a critical determinant of activity.
A notable example of SAR studies involving a similar scaffold is the development of 2-(pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole. nih.gov In this case, it was determined that the pyrrolidin-1-yl group at the C-2 position of the thiazole ring was essential for its potent antimicrotubule activity. nih.gov This highlights the importance of systematic modifications to identify key structural features required for a desired biological effect.
Table 1: Key Structural Modifications and Their Impact on Biological Activity
| Scaffold/Derivative | Modification | Observed Impact on Activity | Reference |
| Pyrrolidinone-based compounds | Introduction of sp3-hybridized centers | Enhanced exploration of 3D pharmacophore space | nih.gov |
| 2-(pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole | Substitution at the C-2 position of the thiazole | The pyrrolidin-1-yl group was found to be crucial for antimicrotubule activity. | nih.gov |
| 5-Aryl-2-aminoimidazoles | N-alkylation at the 2N-position | Improved anti-biofilm activity with specific alkyl chain lengths. | researchgate.net |
| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives | Medicinal chemistry optimization | Led to potent and selective inhibitors of Bloom helicase. | researchgate.netnih.gov |
Mechanistic Investigations of Molecular Interactions and Pathways
Understanding the mechanism of action of a compound is crucial for its development as a therapeutic agent or a research tool. For derivatives of this compound, mechanistic studies aim to identify their molecular targets and the downstream signaling pathways they modulate.
One area of investigation for related thiazole-containing compounds is their interaction with microtubules. For example, 2-(pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole was found to inhibit tubulin polymerization by interacting at the colchicine (B1669291) binding site. nih.gov This mechanism is characteristic of a class of antimitotic agents used in cancer therapy.
In other heterocyclic systems, such as thiazolidin-2,4-diones (TZDs), the mechanism of action involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). encyclopedia.pub This nuclear receptor plays a key role in lipid metabolism and glucose homeostasis, making TZDs effective antidiabetic agents. encyclopedia.pub While not directly a this compound, the study of TZDs provides a framework for investigating the molecular targets of related heterocyclic compounds.
Mechanistic studies often employ a variety of techniques, including:
Biochemical assays: To determine the direct interaction of the compound with its purified target protein.
Cell-based assays: To assess the effect of the compound on cellular processes and signaling pathways.
Structural biology techniques: Such as X-ray crystallography or NMR spectroscopy, to visualize the binding of the compound to its target.
Development of Chemical Probes Based on the this compound Scaffold
A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific target. The this compound scaffold can serve as a starting point for the design of such probes.
The development of a chemical probe requires a molecule with high potency and selectivity for its intended target. Through medicinal chemistry optimization, derivatives of this compound can be modified to achieve these properties. For example, SAR studies on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives led to the identification of potent and selective inhibitors of Bloom helicase, a key enzyme in DNA repair. researchgate.netnih.gov These inhibitors could be further developed into chemical probes to study the role of Bloom helicase in cellular processes.
Integration into Combinatorial Chemistry Libraries for High-Throughput Screening
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds. These compound libraries can then be screened for biological activity in high-throughput screening (HTS) assays.
The this compound scaffold is well-suited for inclusion in combinatorial libraries due to its synthetic tractability. Various substituents can be readily introduced at different positions on both the pyrrolidinone and thiazole rings, leading to a wide range of structural diversity.
HTS of such libraries can be used to identify hit compounds with a desired biological activity. nih.gov For example, a quantitative high-throughput screen of over 355,000 compounds led to the discovery of a hit molecule that was subsequently optimized to yield potent inhibitors of Bloom helicase. nih.gov This demonstrates the power of combining combinatorial chemistry and HTS in the discovery of novel bioactive molecules.
Applications in Advanced Chemical Biology Research
The unique properties of this compound and its derivatives make them valuable tools in advanced chemical biology research. These compounds can be used to:
Identify and validate new drug targets: By observing the cellular effects of a selective inhibitor, researchers can gain insights into the function of its target protein.
Study complex biological pathways: Chemical probes based on this scaffold can be used to perturb specific steps in a signaling pathway, allowing for a detailed investigation of its mechanism.
Develop new therapeutic strategies: The discovery of novel bioactive compounds through the screening of this compound libraries can lead to the development of new treatments for a variety of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
